molecular formula C15H18N2O2 B7775338 5,5-dimethyl-2-[(pyridin-2-ylmethylamino)methylidene]cyclohexane-1,3-dione

5,5-dimethyl-2-[(pyridin-2-ylmethylamino)methylidene]cyclohexane-1,3-dione

Cat. No.: B7775338
M. Wt: 258.32 g/mol
InChI Key: IWGISCSFIUQTIG-UHFFFAOYSA-N
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Description

The compound identified as “5,5-dimethyl-2-[(pyridin-2-ylmethylamino)methylidene]cyclohexane-1,3-dione” is a selective inhibitor of protein kinase D enzymes. Protein kinase D enzymes play a crucial role in various cellular processes, including cell proliferation, migration, and survival. The inhibition of these enzymes has significant implications in scientific research, particularly in the study of embryonic stem cells and their pluripotency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-[(pyridin-2-ylmethylamino)methylidene]cyclohexane-1,3-dione involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-2-[(pyridin-2-ylmethylamino)methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives with altered electronic properties, while substitution reactions may yield compounds with different functional groups.

Scientific Research Applications

5,5-dimethyl-2-[(pyridin-2-ylmethylamino)methylidene]cyclohexane-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of protein kinase D enzymes in various chemical reactions and pathways.

    Biology: Employed in research on embryonic stem cells to maintain their pluripotency and study their differentiation.

    Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase D enzymes play a critical role.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinase D enzymes.

Mechanism of Action

5,5-dimethyl-2-[(pyridin-2-ylmethylamino)methylidene]cyclohexane-1,3-dione exerts its effects by selectively inhibiting protein kinase D enzymes. This inhibition disrupts the signaling pathways mediated by these enzymes, leading to changes in cellular processes such as proliferation, migration, and survival. The compound specifically targets the active site of protein kinase D enzymes, preventing their phosphorylation and subsequent activation.

Comparison with Similar Compounds

Similar Compounds

    CID 755673: Another selective inhibitor of protein kinase D enzymes with similar biological effects.

    CID 123456: A compound with a different chemical structure but similar inhibitory activity against protein kinase D enzymes.

Uniqueness

5,5-dimethyl-2-[(pyridin-2-ylmethylamino)methylidene]cyclohexane-1,3-dione is unique in its specific binding affinity and selectivity for protein kinase D enzymes. This selectivity makes it a valuable tool in scientific research, allowing for precise modulation of protein kinase D activity without affecting other kinases.

Properties

IUPAC Name

5,5-dimethyl-2-[(pyridin-2-ylmethylamino)methylidene]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2)7-13(18)12(14(19)8-15)10-16-9-11-5-3-4-6-17-11/h3-6,10,16H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGISCSFIUQTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNCC2=CC=CC=N2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNCC2=CC=CC=N2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.